molecular formula C18H12O4 B14591625 4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl- CAS No. 61073-56-1

4H,5H-Pyrano[3,2-c][1]benzopyran-4,5-dione, 2,3-dihydro-2-phenyl-

Cat. No.: B14591625
CAS No.: 61073-56-1
M. Wt: 292.3 g/mol
InChI Key: NFRHKRWYWSPAFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-2-phenyl- is a heterocyclic compound that belongs to the class of pyranocoumarins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-2-phenyl- typically involves multi-step reactions. One common method includes the condensation of appropriate phenolic compounds with aldehydes, followed by cyclization reactions. For example, the reaction of 2-hydroxyacetophenone with benzaldehyde under basic conditions can lead to the formation of the desired pyranocoumarin structure .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-2-phenyl- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-2-phenyl- involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory enzymes and cytokines. The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-2-phenyl- include other pyranocoumarins and benzopyran derivatives, such as:

Uniqueness

The uniqueness of 4H,5H-Pyrano3,2-cbenzopyran-4,5-dione, 2,3-dihydro-2-phenyl- lies in its specific structural features and the resulting chemical properties. Its fused pyran and benzopyran rings provide a rigid framework that can influence its reactivity and interactions with biological targets. Additionally, the presence of phenyl and dione groups can enhance its potential biological activities and make it a valuable compound for further research and development .

Properties

CAS No.

61073-56-1

Molecular Formula

C18H12O4

Molecular Weight

292.3 g/mol

IUPAC Name

2-phenyl-2,3-dihydropyrano[3,2-c]chromene-4,5-dione

InChI

InChI=1S/C18H12O4/c19-13-10-15(11-6-2-1-3-7-11)21-17-12-8-4-5-9-14(12)22-18(20)16(13)17/h1-9,15H,10H2

InChI Key

NFRHKRWYWSPAFY-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C(C1=O)C(=O)OC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.